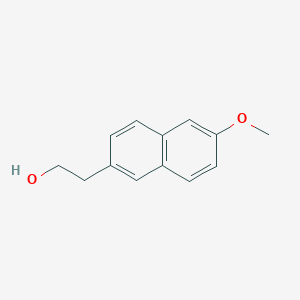

2-(6-Methoxynaphthalen-2-yl)ethanol

Description

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,8-9,14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLXBEDMDRAGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282803 | |

| Record name | 2-(6-methoxynaphthalen-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32725-05-6 | |

| Record name | NSC28063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-methoxynaphthalen-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sodium Borohydride (NaBH₄) in Ethanol

The most widely documented method involves the reduction of 2-(6-methoxynaphthalen-2-yl)ethanone using sodium borohydride in ethanol. The reaction proceeds via nucleophilic addition of hydride ions to the carbonyl group, yielding the secondary alcohol.

Procedure :

-

Dissolve 2-(6-methoxynaphthalen-2-yl)ethanone (10 mmol) in anhydrous ethanol (50 mL).

-

Add NaBH₄ (12 mmol) portionwise at 0°C under nitrogen.

-

Stir at room temperature for 6–8 hours.

-

Quench with ice-cold water (100 mL), extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 85–92%.

Advantages : Mild conditions, high selectivity, and scalability.

Limitations : Requires anhydrous solvents and careful pH control to avoid side reactions.

Catalytic Hydrogenation with Pd/C

Catalytic hydrogenation offers an alternative reduction pathway under hydrogen gas (H₂) using palladium on carbon (Pd/C) as a catalyst.

Procedure :

-

Suspend 2-(6-methoxynaphthalen-2-yl)ethanone (10 mmol) in ethanol (50 mL).

-

Add 5% Pd/C (0.5 g) and stir under H₂ (1 atm) at 25°C for 12 hours.

-

Filter through Celite, concentrate under vacuum, and recrystallize from acetone.

Yield : 78–84%.

Advantages : Avoids strong reducing agents; suitable for large-scale production.

Limitations : Longer reaction times and sensitivity to catalyst poisoning.

Grignard Reaction with Ethylene Oxide

Synthesis via 6-Methoxy-2-naphthylmagnesium Bromide

This method employs a Grignard reagent to introduce the ethanol moiety.

Procedure :

-

Prepare 6-methoxy-2-naphthylmagnesium bromide by reacting 2-bromo-6-methoxynaphthalene (10 mmol) with magnesium turnings (12 mmol) in dry THF (50 mL) under reflux.

-

Add ethylene oxide (15 mmol) dropwise at −10°C.

-

Stir for 4 hours, hydrolyze with NH₄Cl (aq.), and extract with dichloromethane.

-

Purify via column chromatography (hexane/ethyl acetate, 7:3).

Biocatalytic Reduction Using Engineered Yeast

Enantioselective Synthesis with Starmerella cerana

Recent advances utilize microbial reduction for enantiomerically pure products.

Procedure :

-

Suspend 2-(6-methoxynaphthalen-2-yl)ethanone (5 mmol) in phosphate buffer (pH 7.0, 50 mL).

-

Inoculate with Starmerella cerana cells (10 g/L) and incubate at 30°C for 48 hours.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Yield : 58–63%.

Advantages : Eco-friendly, enantioselective (up to 98% ee).

Limitations : Lower yields compared to chemical methods; longer incubation times.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time (h) | Selectivity |

|---|---|---|---|---|

| NaBH₄ Reduction | 85–92 | 25 | 6–8 | High |

| Catalytic Hydrogenation | 78–84 | 25 | 12 | Moderate |

| Grignard Reaction | 65–72 | −10 to 25 | 4 | High |

| Biocatalytic Reduction | 58–63 | 30 | 48 | Very High |

Key Observations :

-

NaBH₄ reduction achieves the highest yields but requires precise stoichiometry.

-

Biocatalytic methods prioritize sustainability and enantiopurity, albeit with trade-offs in efficiency.

Solubility and Purification Considerations

The solubility of 2-(6-methoxynaphthalen-2-yl)ethanol influences purification strategies:

Recrystallization from ethanol/water (3:1) is optimal for removing unreacted ketone impurities.

Industrial-Scale Production Challenges

Catalyst Recycling in Hydrogenation

Pd/C catalysts lose activity after 3–5 cycles due to sulfur contamination from raw materials. Regeneration via acid washing restores 80% activity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

Oxidation: 6-Methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.

Reduction: 2-(6-Methoxynaphthalen-2-yl)ethane.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(6-Methoxynaphthalen-2-yl)ethanol serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology

Research into this compound has revealed potential biological activities, particularly:

- Anti-inflammatory Properties: Similar to naproxen, it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. Preliminary studies suggest it could lead to new analgesics.

- Antitumor Activity: Investigations have indicated that derivatives of this compound can inhibit the growth of cancer cells, suggesting a role in cancer therapy .

Medicine

The compound is studied for its potential as an impurity in pharmaceuticals like naproxen. Its structural similarities to known drugs raise interest in its pharmacological properties and therapeutic applications.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its versatility allows for integration into various formulations and products.

Case Studies and Experimental Findings

-

Fluorescence Method Development:

A novel fluorescence method was developed using this compound to track biotransformation within Candida parapsilosis cells. The oxidation of the compound produces a fluorescent ketone, facilitating real-time monitoring of redox reactions and enzyme activity . -

Cell Growth Inhibition:

In studies evaluating gastric cancer cell growth inhibition, derivatives of this compound induced cell cycle arrest and inhibited proliferation. This highlights its potential application in cancer treatment .

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)ethanol is not well-documented. its derivatives have been studied for their interactions with various biological targets. For example, some derivatives act as inhibitors of bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Analogues of 2-(6-Methoxynaphthalen-2-yl)ethanol

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

2-(6-Methoxynaphthalen-2-yl)ethanol, also known as 1-(6-methoxynaphthalen-2-yl)ethanol, is an organic compound that has garnered attention due to its potential biological activities. Structurally, it comprises a methoxynaphthalene moiety attached to an ethanol group, which may confer unique pharmacological properties. This article explores the biological activity of this compound, including its anti-inflammatory properties, interactions with biological systems, and potential therapeutic applications.

- Chemical Formula : C13H14O2

- Molecular Weight : 218.25 g/mol

- Structure : The compound features a naphthalene ring substituted at the 6-position with a methoxy group and an ethanol side chain at the 2-position.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Its structural similarity to naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), suggests it may function similarly by inhibiting cyclooxygenase (COX) enzymes involved in inflammatory processes. Preliminary studies have shown that this compound can serve as a lead for developing new analgesics .

Interaction Studies

Interaction studies have focused on the compound's pharmacological properties and its potential interactions with various biological targets. Notably, it has been shown to interact with COX enzymes, indicating its relevance in pain management therapies. Furthermore, it may influence multiple metabolic pathways, although more detailed studies are necessary to fully elucidate these mechanisms .

Case Studies and Experimental Findings

-

Fluorescence Method Development :

A novel fluorescence method was developed using 1-(6-methoxynaphthalen-2-yl)ethanol to track biotransformation within Candida parapsilosis cells. The compound is oxidized to produce a fluorescent ketone, allowing researchers to monitor redox reactions in real-time. Kinetic studies demonstrated that the oxidation occurs spontaneously, highlighting its utility in studying enzyme activity within biological systems . -

Cell Growth Inhibition :

In a study evaluating the growth inhibition of gastric cancer cells, a derivative of this compound was found to induce cell cycle arrest and inhibit proliferation. This suggests potential applications in cancer therapy and warrants further investigation into its mechanisms of action .

Synthetic Routes

Various synthetic routes have been developed for producing this compound. These methods typically involve the reaction of methoxy-substituted naphthalene derivatives with ethanol under specific conditions to yield the desired product. Understanding these synthetic pathways is crucial for scaling up production for pharmaceutical applications .

Comparative Analysis

The following table summarizes key compounds related to this compound and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Naproxen | Contains a naphthalene structure with an acetic acid moiety | Well-established anti-inflammatory properties |

| 1-(6-Methoxy-2-naphthyl)ethanol | Similar naphthalene core but different positioning | Used as a reference standard in pharmaceutical studies |

| 1-(Acetyl)-6-methoxy-naphthalene | Acetylated version of methoxynaphthalene | Exhibits different reactivity patterns |

This comparative analysis highlights the distinct positioning of functional groups in this compound, which may confer unique pharmacological properties compared to other related compounds.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(6-Methoxynaphthalen-2-yl)ethanol derivatives via esterification?

- Methodological Answer : Use absolute ethanol or methanol with catalytic acid (e.g., H₂SO₄ or thionyl chloride) under reflux. Cool the reaction mixture to -20°C initially to control exothermicity, then gradually warm to 40°C and maintain reflux for 3–6 hours. Purify the product via repeated ethanol evaporation and recrystallization from ether-methanol mixtures to remove residual thionyl chloride . Monitor reaction progress using TLC (acetone/petroleum ether 50:50 v/v) .

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELXL refine the crystal structure of this compound derivatives?

- Methodological Answer : Employ SHELXL for structure refinement by applying constraints for disordered moieties (e.g., methoxy or naphthyl groups) and hydrogen-bonding networks. Validate refinement quality using R-factors (<0.08) and data-to-parameter ratios (>9.0). For twinned crystals, use SHELXD for initial phasing and SHELXE for density modification .

Q. What spectroscopic techniques confirm the coordination of metal ions to 2-(6-Methoxynaphthalen-2-yl)propanoate ligands?

- Methodological Answer : Use FTIR to identify asymmetric (1545–1606 cm⁻¹) and symmetric (1392–1460 cm⁻¹) COO⁻ stretches, confirming ligand coordination. Complement with UV-Vis spectroscopy for d-d transitions in transition metals (e.g., Cu²⁺, Ni²⁺) and magnetic susceptibility measurements (e.g., 1.53–2.91 B.M. for paramagnetic complexes). Conductivity tests in DMF (10–15 Ω⁻¹cm²mol⁻¹) confirm non-electrolyte behavior .

Advanced Research Questions

Q. How can researchers resolve low yields in the synthesis of hydrazone-linked derivatives of 2-(6-Methoxynaphthalen-2-yl)propanoyl?

- Methodological Answer : Optimize stoichiometric ratios (1:1 aldehyde-to-hydrazide) and reaction time (monitored via TLC). Use glacial acetic acid as a catalyst in ethanol under reflux. For poorly soluble intermediates, recrystallize from ethanol or dimethylformamide (DMF). Characterize products via ¹H NMR (e.g., δ 7.72–7.12 ppm for naphthyl protons) .

Q. What methodologies address discrepancies between experimental and theoretical magnetic moments in transition metal complexes?

- Methodological Answer : Reassess metal oxidation states via flame atomic absorption spectroscopy (AAS). For diamagnetic complexes (e.g., Zn²⁺, Cd²⁺), verify zero magnetic moment. For paramagnetic Ni²⁺ (2.91 B.M.) or Cu²⁺ (1.53 B.M.), consider ligand field splitting and Jahn-Teller distortions. Cross-validate with EPR spectroscopy to detect unpaired electrons .

Q. What strategies improve the photostability of poly(methyl methacrylate) (PMMA) using 2-(6-Methoxynaphthalen-2-yl)propanoate metal complexes?

- Methodological Answer : Incorporate Zn²⁺ or Cd²⁺ complexes at 1–2 wt% into PMMA matrices. These complexes act as UV stabilizers by absorbing at 280–320 nm. Assess photostability via accelerated weathering tests (e.g., QUV chambers) and monitor carbonyl index changes using FTIR. Compare with control samples lacking stabilizers .

Q. How to analyze intermolecular interactions in this compound derivatives using crystallographic data?

- Methodological Answer : Use Mercury software to visualize hydrogen bonds (e.g., O–H···O or C–H···π interactions) and π-π stacking distances (3.5–4.0 Å) between naphthyl groups. Calculate Hirshfeld surfaces to quantify interaction contributions (e.g., H···H, C···O contacts) .

Data Contradiction Analysis

Q. How to reconcile conflicting conductivity and magnetic data in metal complex studies?

- Methodological Answer : For non-electrolytes (10–15 Ω⁻¹cm²mol⁻¹), ensure ligands are fully coordinated (e.g., bidentate mode). If magnetic moments deviate from spin-only values, consider orbital contributions or antiferromagnetic coupling. Cross-check with X-ray photoelectron spectroscopy (XPS) for metal oxidation states .

Q. Why do recrystallization solvents impact the purity of this compound esters?

- Methodological Answer : Polar solvents like ethanol favor dissolution of hydrophilic impurities, while ether-methanol mixtures selectively precipitate hydrophobic esters. Monitor purity via melting point consistency and HPLC (C18 column, acetonitrile/water gradient) .

Tables for Key Data

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| SHELXL R-factor | <0.08 | |

| FTIR COO⁻ stretches (cm⁻¹) | 1545–1606 (asym), 1392–1460 (sym) | |

| Magnetic moment (Cu²⁺) | 1.53 B.M. | |

| Recrystallization yield | 70–85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.